

Technical Guide: 4-Methoxybenzaldehyde-d1 (CAS No. 19486-71-6)

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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde-d1

Cat. No.: B099111

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxybenzaldehyde-d1, also known as p-Anisaldehyde- α -d1, is the deuterated form of 4-Methoxybenzaldehyde (p-Anisaldehyde). This isotopically labeled compound is a valuable tool in analytical and metabolic research. Its primary application is as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS) due to its chemical similarity and mass difference from the unlabeled analog. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Quantitative Data

The physical and chemical properties of **4-Methoxybenzaldehyde-d1** are summarized in the tables below.

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	19486-71-6	N/A
Molecular Formula	C ₈ H ₇ DO ₂	N/A
Molecular Weight	137.15 g/mol	N/A
Appearance	Colorless to pale yellow liquid	N/A
Boiling Point	248 °C (of unlabeled)	N/A
Density	1.119 g/mL at 25 °C (of unlabeled)	N/A
Solubility	Miscible with ethanol, ether; very soluble in acetone, chloroform.	N/A

Table 2: Product Specifications

Specification	Value
Isotopic Purity	≥ 98 atom % D
Chemical Purity	≥ 96%

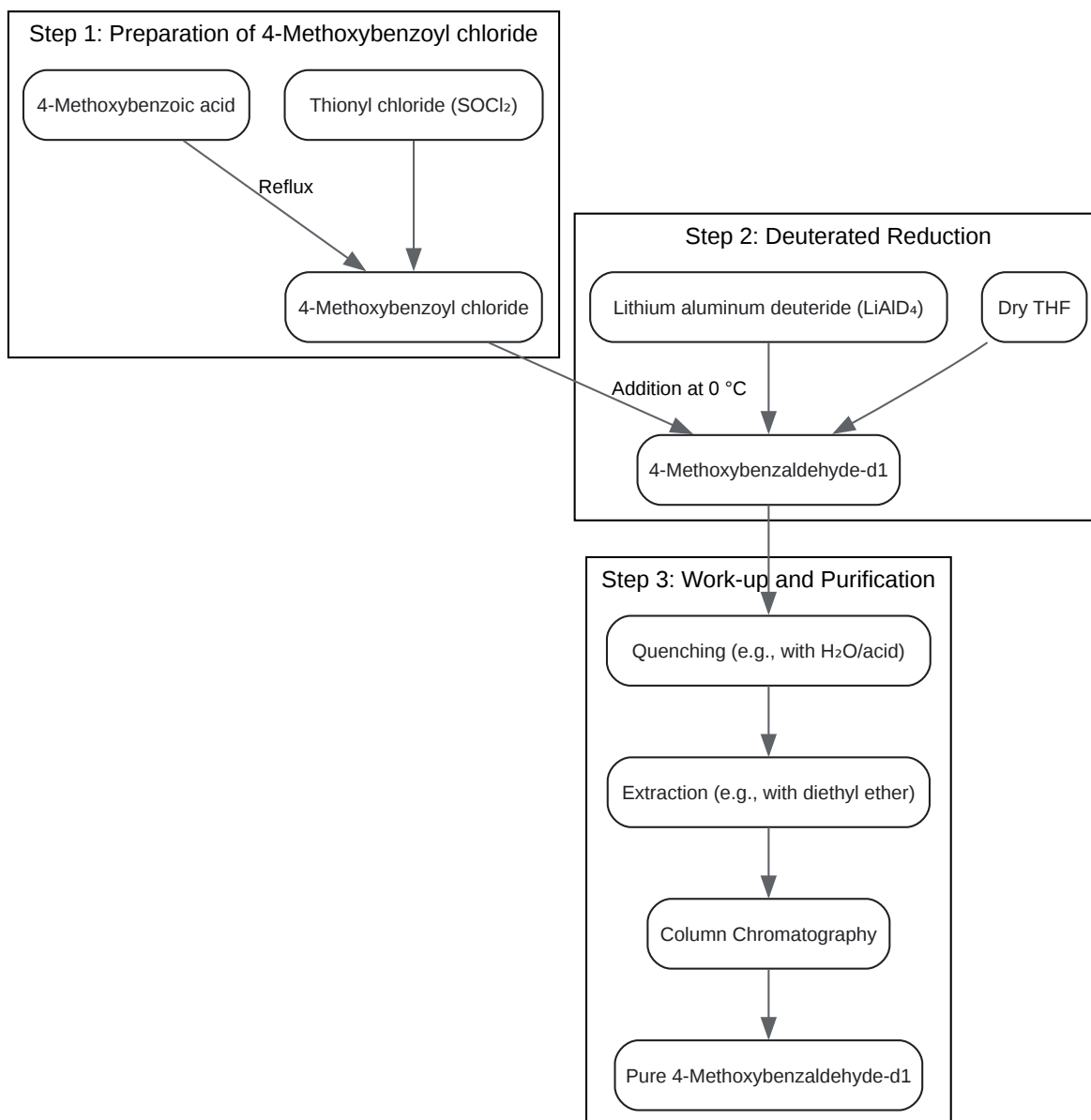
Experimental Protocols

Synthesis of 4-Methoxybenzaldehyde-d1

A common method for the synthesis of formyl-deuterated benzaldehydes is the reduction of the corresponding acid chloride with a deuterated reducing agent.

Experimental Workflow: Synthesis of **4-Methoxybenzaldehyde-d1**

Synthesis of 4-Methoxybenzaldehyde-d1



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Caption: Workflow for the synthesis of **4-Methoxybenzaldehyde-d1**.

Methodology:

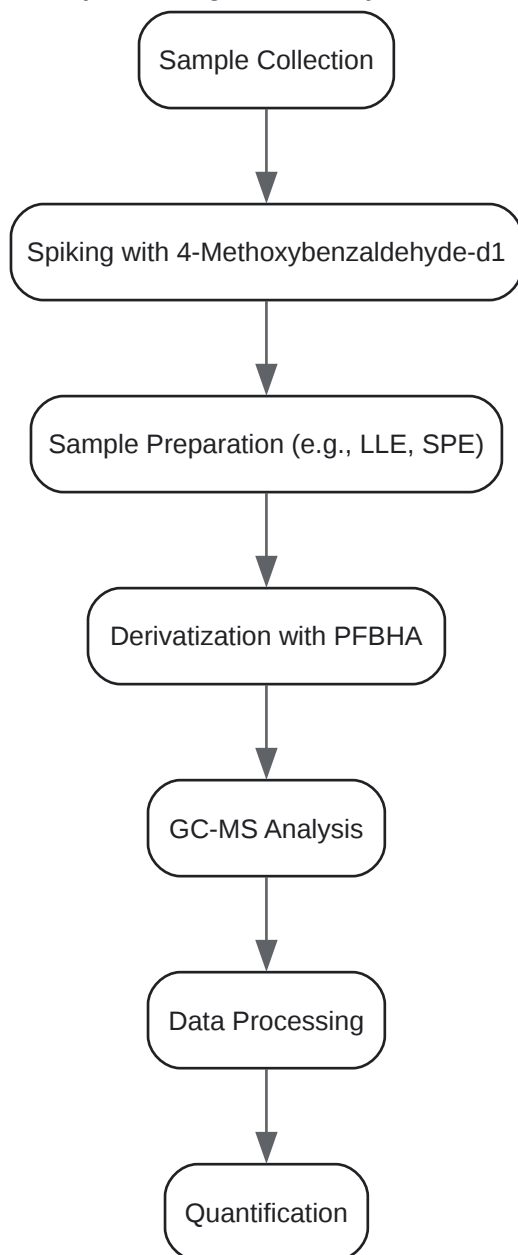
- **Preparation of 4-Methoxybenzoyl chloride:** 4-Methoxybenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated to reflux. The reaction is monitored for the cessation of gas evolution. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-methoxybenzoyl chloride.
- **Deuterated Reduction:** The crude 4-methoxybenzoyl chloride is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD_4), in dry THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
- **Work-up and Purification:** The reaction is carefully quenched by the slow addition of water or a dilute acid. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure **4-Methoxybenzaldehyde-d1**.

Use as an Internal Standard in GC-MS Analysis

4-Methoxybenzaldehyde-d1 is an ideal internal standard for the quantification of 4-methoxybenzaldehyde in various matrices. A common approach involves derivatization to improve chromatographic properties and sensitivity.

Experimental Workflow: GC-MS Analysis with Internal Standard

GC-MS Analysis using 4-Methoxybenzaldehyde-d1



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Caption: Workflow for GC-MS analysis with an internal standard.

Methodology:

- Sample Preparation: A known amount of the sample is taken, and a precise volume of a standard solution of **4-Methoxybenzaldehyde-d1** is added ("spiked").

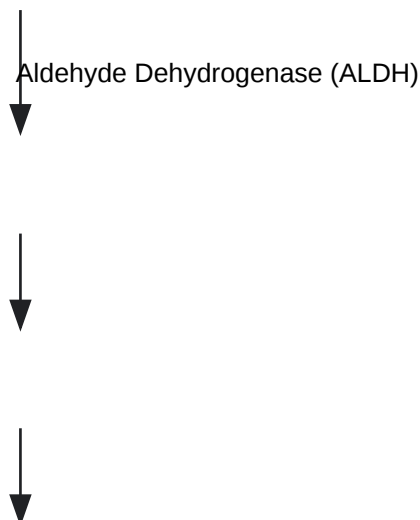
- **Extraction:** The analyte and the internal standard are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- **Derivatization:** The extracted sample is derivatized to improve volatility and thermal stability for GC analysis. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.
- **GC-MS Analysis:** The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC column separates the analyte and internal standard derivatives, and the mass spectrometer detects and quantifies them.
- **Quantification:** The concentration of 4-methoxybenzaldehyde in the original sample is determined by comparing the peak area of its derivative to the peak area of the **4-Methoxybenzaldehyde-d1** derivative.

Signaling and Metabolic Pathways

4-Methoxybenzaldehyde is known to be a human metabolite. The primary metabolic pathway for benzaldehydes in mammals involves oxidation to the corresponding carboxylic acid, which can then be conjugated for excretion.

Metabolic Pathway of 4-Methoxybenzaldehyde

Metabolic Pathway of 4-Methoxybenzaldehyde



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Caption: Anticipated metabolic pathway of 4-methoxybenzaldehyde.

The aldehyde group of 4-methoxybenzaldehyde is oxidized by aldehyde dehydrogenase (ALDH) to form 4-methoxybenzoic acid (anisic acid). This carboxylic acid can then undergo phase II metabolism, such as conjugation with glucuronic acid or glycine, to form more water-soluble compounds that are readily excreted in the urine. The use of **4-Methoxybenzaldehyde-d1** can help in tracing and quantifying these metabolites in metabolic studies.

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